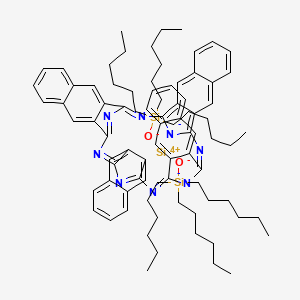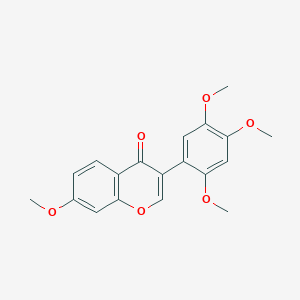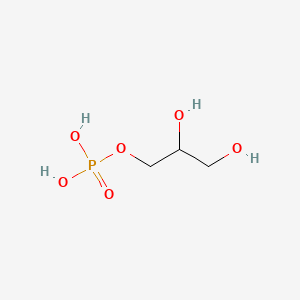
4-Phenylcyclohexen
Übersicht
Beschreibung
4-Phenylcyclohexene, also known as 4-Phenylcyclohexene, is a useful research compound. Its molecular formula is C12H14 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Phenylcyclohexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylcyclohexene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Raumluftqualität und Gesundheitsbedenken
4-Phenylcyclohexen (4-PCH) ist eine flüchtige organische Verbindung (VOC), die in Innenräumen oft als der „neue Teppichgeruch“ erkannt wird . Es ist ein unbeabsichtigtes Nebenprodukt der Herstellung von Styrol-Butadien-Latex, das in einigen Teppichrücken und Polstermaterialien verwendet wird . Die Exposition gegenüber 4-PCH in der Raumluft erfolgt durch Inhalation. Sein Vorhandensein in geringen Mengen kann zu akuten Reizungen mit Kopfschmerzen sowie zu Augen-, Nasen- und Halsschmerzen führen .
Umweltbelastung
4-PCH ist ein häufiger Luftverschmutzer . Es hat eine sehr niedrige Geruchsschwelle und kann in der Luft bei etwa 6,5 μg/m3 oder 1 ppb nachgewiesen werden . Die Emission von 4-PCH führte 1987 zu einem viel beachteten Fall schlechter Raumluftqualität, als im Hauptgebäude der Environmental Protection Agency (EPA) neuer Teppich verlegt wurde .
Chemische Reaktionen
4-PCH ist eine reaktive VOC, die speziell mit Ozon reagieren kann, um Formaldehyd zu produzieren, ein bekannter menschlicher Atemwegsreizstoff und Karzinogen .
Teppichherstellung
4-PCH ist ein unbeabsichtigtes Nebenprodukt der Herstellung von Styrol-Butadien-Latex, das in einigen Teppichrücken und Polstermaterialien verwendet wird . Es wird oft als der „neue Teppichgeruch“ in Innenräumen erkannt .
Emissionsstudien
In Feldüberwachungsstudien von zwei Anlagen, die Teppiche mit SBR-Latex für Vorstrich- und Klebeanwendungen auf Nylon 6 und Nylon 6,6-Teppiche beschichteten, wurden 4-PCH und 4-VCH in den Staubemissionen nachgewiesen .
Wirkmechanismus
- It’s important to note that 4-PCH is an unintentional byproduct of the manufacturing of styrene butadiene latex used in some carpet backings and cushioning materials .
Target of Action
Mode of Action
Result of Action
Biochemische Analyse
Biochemical Properties
4-Phenylcyclohexene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in oxidative stress pathways. It has been observed to reduce renal oxidative stress, indicating its potential interaction with antioxidant enzymes . Additionally, 4-Phenylcyclohexene may react with ozone, leading to the formation of secondary reactive compounds that can further interact with cellular biomolecules .
Cellular Effects
Exposure to 4-Phenylcyclohexene can lead to acute irritation, including headaches and discomfort in the eyes, nose, and throat . At the cellular level, it may influence cell signaling pathways related to oxidative stress and inflammation. The compound’s reactivity with ozone suggests it can generate reactive oxygen species, which can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Phenylcyclohexene involves its reactivity with ozone, leading to the formation of reactive oxygen species. These reactive species can bind to cellular proteins and lipids, causing oxidative damage and altering their function. This oxidative stress can result in the activation of signaling pathways that regulate inflammation and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenylcyclohexene have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as the presence of ozone. Long-term exposure to 4-Phenylcyclohexene can lead to sustained oxidative stress and potential chronic health effects .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of 4-Phenylcyclohexene vary with dosage. At lower doses, the compound may cause mild irritation, while higher doses can lead to significant oxidative stress and toxicity. Threshold effects have been observed, with adverse effects becoming more pronounced at higher concentrations .
Metabolic Pathways
4-Phenylcyclohexene is involved in metabolic pathways related to oxidative stress. It interacts with enzymes that regulate the production and detoxification of reactive oxygen species. The compound’s metabolism may also involve its conversion to secondary reactive compounds through reactions with ozone .
Transport and Distribution
Within cells and tissues, 4-Phenylcyclohexene is transported and distributed based on its lipophilic nature. It can accumulate in lipid-rich environments, such as cell membranes, where it can exert its effects. The compound may also interact with transporters and binding proteins that facilitate its movement within the body .
Subcellular Localization
4-Phenylcyclohexene’s subcellular localization is influenced by its lipophilicity. It tends to localize in cell membranes and other lipid-rich compartments. This localization can affect its activity, as it may interact with membrane-bound proteins and lipids, leading to changes in cellular function .
Eigenschaften
IUPAC Name |
cyclohex-3-en-1-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,12H,6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCWNUSFQVJNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047176 | |
| Record name | 4-Phenyl-1-cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4994-16-5 | |
| Record name | 4-Phenylcyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4994-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004994165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-1-cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PHENYLCYCLOHEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW63R89OW9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2R,5S,8S)-2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1218720.png)
![2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218724.png)


![7-Hydroxymethyl-12-methylbenz[a]anthracene](/img/structure/B1218729.png)

